

# Performance Showdown: Prismaflex and PrisMax Systems in Therapeutic Apheresis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Prisma APH |           |
| Cat. No.:            | B1178968   | Get Quote |

A comprehensive evaluation of Baxter's Prismaflex and its successor, the PrisMax system, for therapeutic plasma exchange (TPE) reveals a landscape of incremental innovation in membrane-based apheresis. While both systems provide a versatile platform for multiple extracorporeal therapies, clinical data highlights the PrisMax system's enhanced efficiency and accuracy. Furthermore, a broader comparison with centrifugal apheresis technologies, such as the Spectra Optia system, delineates the distinct performance characteristics inherent to each method. This guide provides an objective comparison of these systems, supported by experimental data, to inform researchers, scientists, and drug development professionals in various clinical settings.

### **Executive Summary of Comparative Performance**

The PrisMax system demonstrates superior performance over its predecessor, the Prismaflex, in key areas of continuous renal replacement therapy (CRRT), which shares technological principles with TPE. Data from a multinational study shows that PrisMax delivers a more accurate effluent dose, resulting in a delivered/prescribed ratio of 0.92 compared to 0.85 for the Prismaflex.[1][2][3] The newer system also boasts a significantly shorter downtime by an average of 27 minutes.[1][2][3]

When comparing the underlying membrane therapeutic plasma exchange (mTPE) technology of the Prismaflex/PrisMax systems to centrifugal TPE (cTPE), such as that used by the Spectra Optia system, distinct advantages and disadvantages emerge. Centrifugal systems generally exhibit higher plasma removal efficiency, shorter procedure times, and fewer clotting events.[4]



[5][6] Conversely, membrane-based systems like Prismaflex are often favored in nephrology departments and can be integrated into a single machine that also provides other renal replacement therapies.[7][8][9]

### **Quantitative Performance Data**

The following tables summarize key performance indicators from comparative studies.

Table 1: Prismaflex vs. PrisMax System Performance (CRRT Data)

| Performance Metric                              | Prismaflex        | PrisMax            | Significance |
|-------------------------------------------------|-------------------|--------------------|--------------|
| Delivered/Prescribed Effluent Ratio (Mean ± SD) | 0.85 ± 0.21       | 0.92 ± 0.15        | p < 0.001    |
| Delivered Effluent Dose (mL/kg/h)               | 10.95 ± 10.96     | 18.16 ± 12.93      | p < 0.0001   |
| Downtime (per filter)                           | 27 minutes longer | 27 minutes shorter | Significant  |
| Therapy Duration (hours)                        | 25.76             | 32.12              | p = 0.0007   |

Source: Broman M, et al. Blood Purif. 2018.[1][3]

Table 2: Membrane TPE (mTPE) vs. Centrifugal TPE (cTPE)



| Performance Metric                      | mTPE (e.g.,<br>Prismaflex)      | cTPE (e.g., Spectra<br>Optia)            | Significance |
|-----------------------------------------|---------------------------------|------------------------------------------|--------------|
| Plasma Removal<br>Efficiency            | 27% - 53%                       | ~84% - 86%                               | p < 0.05     |
| Treatment Time (for 1.2x plasma volume) | ~132.5 minutes                  | ~120.0 minutes                           | p < 0.05     |
| Plasma Removal Rate                     | ~27.0 mL/min                    | ~30.0 mL/min                             | Significant  |
| Platelet Loss                           | ~15%                            | ~7%                                      | p < 0.05     |
| Circuit Clotting Events                 | ~30% in one center's experience | No instances reported in the same center | Significant  |

Source: Hafer, C., et al. J Clin Apher. 2016; Kielstein, J.T., et al. EMJ. 2020.[4][7][10][11][12]

## **Experimental Protocols**

# Protocol 1: Comparison of PrisMax and Prismaflex Systems

This study was a prospective, international, multicenter observational analysis.

- Objective: To assess the performance of the novel PrisMax system compared to its predecessor, the Prismaflex.
- Patient Population: Data was collected from critically ill patients requiring CRRT in 7 intensive care units across 6 countries.
- Methodology: The PrisMax device data logs were prospectively collected for 305 filters.
   These were compared against historical data from 4,247 filters from the same centers using the Prismaflex system.
- Key Parameters Measured: Clinical parameters including treatment time, filter life span, downtime, prescribed vs. delivered effluent dose, and alarm frequency were recorded and compared.[1][13] The ratio of delivered effluent fluid (mL/kg/h) to the prescribed dose was a primary endpoint for accuracy.[1]



## Protocol 2: Membrane TPE vs. Centrifugal TPE (Randomized Crossover Study)

This was a randomized, prospective, paired, crossover study.

- Objective: To compare the performance of a commercially available mTPE system with a cTPE system (Spectra Optia).
- Patient Population: The study enrolled 21 patients requiring therapeutic plasma exchange.
- Methodology: Each patient received both mTPE and cTPE treatments in a randomized order.
   The primary endpoint was plasma removal efficiency, with a target exchange of 1.2 times the total plasma volume.
- Key Parameters Measured: Secondary endpoints included the total amount of removed plasma substances (e.g., IgG, fibrinogen), treatment time, plasma removal rate, and the effect on platelet count.[7][10][11][12]

# Visualizing the Workflow: Therapeutic Plasma Exchange

The following diagrams illustrate the generalized workflow for a therapeutic plasma exchange procedure using a membrane-based system like the Prismaflex or PrisMax.





#### Click to download full resolution via product page

Caption: Generalized workflow for Therapeutic Plasma Exchange (TPE).

This guide synthesizes available data to offer a comparative perspective on the Prismaflex and PrisMax systems for apheresis. The PrisMax system offers tangible improvements in efficiency and accuracy over its predecessor. However, the choice between membrane filtration and centrifugation for TPE involves a trade-off between the higher plasma removal efficiency of centrifugal systems and the multi-therapy integration offered by platforms like Prismaflex and PrisMax.[4][7][14] The specific clinical setting, available resources, and patient needs should guide the ultimate decision.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mtaa.org.au [mtaa.org.au]
- 2. researchgate.net [researchgate.net]



- 3. Comparison of the Accuracy of the Novel PrisMax Continuous Renal Replacement Therapy System to the Classic Prismaflex System | Semantic Scholar [semanticscholar.org]
- 4. emjreviews.com [emjreviews.com]
- 5. emjreviews.com [emjreviews.com]
- 6. researchgate.net [researchgate.net]
- 7. Membrane versus centrifuge-based therapeutic plasma exchange: a randomized prospective crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stcmtcc.com [stcmtcc.com]
- 9. scribd.com [scribd.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Membrane versus centrifuge-based therapeutic plasma exchange: a randomized prospective crossover study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Novel PrisMax Continuous Renal Replacement Therapy System in a Multinational, Multicentre Pilot Setting PMC [pmc.ncbi.nlm.nih.gov]
- 14. baxterhealthcare.co.uk [baxterhealthcare.co.uk]
- To cite this document: BenchChem. [Performance Showdown: Prismaflex and PrisMax Systems in Therapeutic Apheresis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1178968#performance-evaluation-of-prisma-aph-in-different-clinical-settings]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com